11,12-Epoxyeicosatrienoic acid

Description

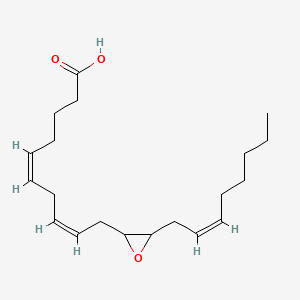

Structure

3D Structure

Properties

Molecular Formula |

C20H32O3 |

|---|---|

Molecular Weight |

320.5 g/mol |

IUPAC Name |

(5Z,8Z)-10-[3-[(Z)-oct-2-enyl]oxiran-2-yl]deca-5,8-dienoic acid |

InChI |

InChI=1S/C20H32O3/c1-2-3-4-5-9-12-15-18-19(23-18)16-13-10-7-6-8-11-14-17-20(21)22/h6,8-10,12-13,18-19H,2-5,7,11,14-17H2,1H3,(H,21,22)/b8-6-,12-9-,13-10- |

InChI Key |

DXOYQVHGIODESM-KROJNAHFSA-N |

SMILES |

CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O |

Isomeric SMILES |

CCCCC/C=C\CC1C(O1)C/C=C\C/C=C\CCCC(=O)O |

Canonical SMILES |

CCCCCC=CCC1C(O1)CC=CCC=CCCCC(=O)O |

Synonyms |

11(12)-epoxy-5Z,8Z,14Z-eicosatrienoic acid 11,12-EET 11,12-epoxy-5,8,14-eicosatrienoic acid 11,12-epoxy-5,8,14-eicosatrienoic acid, (2alpha(5Z,8Z),3alpha(Z))-isomer 11,12-epoxyeicosatrienoic acid 11,12-oxido-5,8,14-eicosatrienoic acid 5,8-decadienoic acid, 10-(3-(2Z)-2-octen-1-yl-2-oxiranyl)-, (5Z,8Z)- |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 11,12-Epoxyeicosatrienoic Acid from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,12-Epoxyeicosatrienoic acid (11,12-EET) is a bioactive lipid mediator derived from arachidonic acid that plays a crucial role in various physiological processes, including vasodilation, angiogenesis, and the resolution of inflammation.[1][2][3] As a member of the epoxyeicosatrienoic acids (EETs) family, 11,12-EET is an autocrine and paracrine signaling molecule, primarily functioning in the cardiovascular and renal systems.[3] Its synthesis is a tightly regulated enzymatic process, and understanding the intricacies of this pathway is paramount for developing novel therapeutics targeting a range of diseases, from cardiovascular disorders to inflammatory conditions. This guide provides a comprehensive overview of the synthesis of 11,12-EET from arachidonic acid, detailing the enzymatic machinery, regulatory mechanisms, and practical experimental approaches for its study.

The Core Pathway: From Phospholipid to Bioactive Mediator

The synthesis of 11,12-EET is initiated by the release of its precursor, arachidonic acid, from the cell membrane. This process is catalyzed by phospholipase A2 (cPLA2), which is activated in response to various cellular stimuli.[1][4] Once liberated, arachidonic acid is available for metabolism by several enzymatic pathways, one of which is the cytochrome P450 (CYP) epoxygenase pathway that leads to the formation of EETs.[1][5]

The epoxidation of arachidonic acid can occur at any of its four double bonds, resulting in four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[1][2][4] The formation of 11,12-EET is specifically catalyzed by a subset of CYP enzymes, primarily from the CYP2C and CYP2J families.[6][7][8] These membrane-bound, heme-containing enzymes are predominantly located in the endoplasmic reticulum.[5]

The catalytic activity of these epoxygenases is dependent on cytochrome P450 reductase (POR), which facilitates the transfer of electrons required for the enzymatic reaction.[5] The expression and activity of these enzymes can vary between tissues and can be influenced by genetic polymorphisms, contributing to inter-individual differences in 11,12-EET production.[5]

Key Enzymes in 11,12-EET Synthesis

| Enzyme Family | Specific Isoforms (Human) | Key Characteristics |

| Cytochrome P450 2C (CYP2C) | CYP2C8, CYP2C9, CYP2C18, CYP2C19 | Predominantly expressed in the endothelium and contribute significantly to vascular EET production.[5][6][7][9] |

| Cytochrome P450 2J (CYP2J) | CYP2J2 | Highly expressed in cardiovascular tissue, including the heart and vascular endothelial cells, with a significant role in cardiac EET synthesis.[6][9][10][11] |

The regio- and stereoselectivity of these enzymes are critical determinants of the biological activity of the resulting EETs. For instance, CYP2C8 shows a preference for producing 11(R),12(S)-EET, whereas CYP2C9 is more selective for the 11(S),12(R)-EET enantiomer.[11] These stereoisomers can elicit different downstream effects, highlighting the importance of enzymatic specificity.[6][12]

Figure 2: Experimental workflow for an in vitro CYP450 epoxygenase assay.

Cell Culture Models

Studying the synthesis and effects of 11,12-EET in a cellular context provides valuable insights into its biological roles. [13] Objective: To investigate the regulation of 11,12-EET synthesis and its downstream effects in a relevant cell type (e.g., human umbilical vein endothelial cells - HUVECs). [13] Protocol:

-

Cell Culture: Culture the chosen cell line under appropriate conditions until confluent.

-

Stimulation/Inhibition: Treat the cells with agents that are known to modulate 11,12-EET synthesis. For example:

-

Stimulation: Treat with a calcium ionophore (e.g., A23187) or bradykinin to stimulate the release of arachidonic acid.

-

Inhibition: Pre-treat with a non-selective CYP inhibitor (e.g., SKF-525A) or a more selective inhibitor for the CYP2C/2J families to block EET synthesis. [14]3. Sample Collection: After the treatment period, collect both the cell culture medium and the cell lysate.

-

-

Extraction and Analysis: Extract the lipids from the medium and cell lysate using the same procedure as described for the in vitro assay, including the addition of an internal standard. Quantify 11,12-EET and its metabolite 11,12-DHET using LC-MS/MS.

-

Downstream Analysis: Analyze cell lysates for changes in the expression or activity of downstream signaling molecules (e.g., phosphorylation of Akt or eNOS) or for functional responses (e.g., cell migration, tube formation). [15]

Analytical Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of 11,12-EET and other eicosanoids. [16][17][18][19] Rationale: The low endogenous concentrations of EETs and the presence of numerous isomeric and isobaric lipid species necessitate a highly selective and sensitive analytical method. LC-MS/MS provides this by separating the analytes chromatographically and then detecting them based on their specific mass-to-charge ratios and fragmentation patterns.

Key Parameters for LC-MS/MS Method Development:

| Parameter | Recommended Approach | Rationale |

| Chromatography | Reverse-phase C18 column with a gradient elution of water and an organic solvent (e.g., acetonitrile or methanol) containing a small amount of acid (e.g., formic or acetic acid). | Provides good separation of the different EET regioisomers and their corresponding DHETs. The acid improves ionization efficiency in the mass spectrometer. [16][18] |

| Ionization | Electrospray ionization (ESI) in negative ion mode. | Eicosanoids readily form [M-H]- ions in the gas phase, leading to high sensitivity. [16] |

| Mass Spectrometry | Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and internal standard. |

Conclusion

The synthesis of 11,12-EET from arachidonic acid is a complex and highly regulated process with significant implications for human health and disease. A thorough understanding of the enzymes, pathways, and regulatory mechanisms involved is essential for researchers and drug development professionals seeking to modulate the activity of this important signaling molecule. By employing a combination of robust in vitro and cell-based assays with sensitive analytical techniques, it is possible to unravel the intricate biology of 11,12-EET and pave the way for novel therapeutic interventions.

References

- The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein. The Journal of Pharmacology and Experimental Therapeutics. [Link]

- Arachidonic acid cytochrome P450 epoxygenase pathway. Journal of Lipid Research. [Link]

- Arachidonic acid cytochrome P450 epoxygenase p

- Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis. Molecular and Cellular Biology. [Link]

- Epoxygenase. Wikipedia. [Link]

- Arachidonic acid cytochrome P450 epoxygenase pathway.

- The biological actions of this compound in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein. PubMed. [Link]

- Pathways of epoxyeicosatrienoic acids synthesis, metabolism and action.

- Action of epoxyeicosatrienoic acids on cellular function. Physiological Reviews. [Link]

- The arachidonic acid metabolite this compound alleviates pulmonary fibrosis.

- Sexually Dimorphic Regulation of EET Synthesis and Metabolism: Roles of Estrogen. Frontiers in Physiology. [Link]

- Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer. BMC Cancer. [Link]

- A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimul

- Inducible CYP2J2 and Its Product 11,12-EET Promotes Bacterial Phagocytosis. PLoS ONE. [Link]

- A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue.

- Epoxyeicos

- The arachidonic acid metabolite this compound allevi

- LC–MS/MS analysis for EETs (8, 9–, 11, 12–, and 14, 15–) and DHETs (8, 9–, 11, 12–, and 14, 15–) levels in WT and Tie2-sEH Tr mouse heart perfusates at baseline and post-ischemia.

- Action of epoxyeicosatrienoic acids on cellular function. Physiology.org. [Link]

- Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System. PubMed. [Link]

- Assays for CYP450 Inhibition, Induction, and Phenotyping.

- Synthesis and metabolism of 11,12-EET.

- EET homologs potently dilate coronary microvessels and activate BK Ca channels.

- Roles of the epoxygenase CYP2J2 in the endothelium.

- Cytochrome P450 Assay Services. Reaction Biology. [Link]

- Activity, Inhibition, and Induction of Cytochrome P450 2J2 in Adult Human Primary Cardiomyocytes. Drug Metabolism and Disposition. [Link]

- Functional Implications of a Newly Characterized Pathway of this compound Metabolism in Arterial Smooth Muscle. PubMed. [Link]

- Regulation of CYP2J2 and EET Levels in Cardiac Disease and Diabetes. International Journal of Molecular Sciences. [Link]

- This compound attenuates synthesis of prostaglandin E2 in rat monocytes stimulated with lipopolysaccharide. PubMed. [Link]

- Effect of 11,12-EET on COX-2 activity measured as pmol AA converted to product per minute per pmol enzyme.

- Neovasculogenic effect of this compound involves the Akt/eNOS signaling pathways in human endothelial progenitor cells. PubMed. [Link]

- 14,15‐epoxyeicosatrienoic acid produced by cytochrome P450s enhances neurite outgrowth of PC12 and rat hippocampal neuronal cells. Journal of Neurochemistry. [Link]

Sources

- 1. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Arachidonic acid cytochrome P450 epoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. Epoxygenase - Wikipedia [en.wikipedia.org]

- 6. The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Sexually Dimorphic Regulation of EET Synthesis and Metabolism: Roles of Estrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inducible CYP2J2 and Its Product 11,12-EET Promotes Bacterial Phagocytosis: A Role for CYP2J2 Deficiency in the Pathogenesis of Crohn’s Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Roles of the epoxygenase CYP2J2 in the endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The biological actions of this compound in endothelial cells are specific to the R/S-enantiomer and require the G(s) protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. This compound attenuates synthesis of prostaglandin E2 in rat monocytes stimulated with lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Neovasculogenic effect of this compound involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The arachidonic acid metabolite this compound alleviates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Cytochrome P450 Epoxygenase in the Formation and Biological Function of 11,12-EET

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxyeicosatrienoic acids (EETs) are potent lipid signaling molecules synthesized from arachidonic acid by Cytochrome P450 (CYP) epoxygenases. Among the four regioisomers, 11,12-EET has garnered significant attention for its diverse and beneficial biological activities, including vasodilation, anti-inflammation, angiogenesis, and cardioprotection.[1][2][3] Its formation is primarily catalyzed by CYP2C and CYP2J enzyme subfamilies, and its bioavailability is tightly regulated by soluble epoxide hydrolase (sEH), which converts it to the less active diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).[4][5][6] This guide provides a comprehensive technical overview of the enzymatic synthesis of 11,12-EET, its complex signaling pathways, its pathophysiological significance, and the state-of-the-art methodologies for its investigation. We delve into the causality behind experimental choices and provide detailed protocols, positioning the CYP-EET-sEH axis as a critical target for therapeutic innovation in cardiovascular disease, inflammation, and beyond.

Introduction: The Third Pathway of Arachidonic Acid Metabolism

Arachidonic acid (AA), a 20-carbon polyunsaturated fatty acid released from membrane phospholipids, is the precursor to a vast array of lipid mediators collectively known as eicosanoids.[7][8] While the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, producing prostaglandins and leukotrienes respectively, are well-established pillars of inflammatory signaling, a third major route of AA metabolism exists: the Cytochrome P450 (CYP) monooxygenase system.[1][9] This pathway generates two main classes of products: hydroxyeicosatetraenoic acids (HETEs) via ω-hydroxylases and epoxyeicosatrienoic acids (EETs) via epoxygenases.[1][8]

CYP epoxygenases catalyze the epoxidation of AA at any of its four double bonds, yielding four regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[2][4][10] These EETs function as autocrine and paracrine mediators, playing crucial roles in cellular homeostasis.[2][3] This guide focuses specifically on 11,12-EET, a predominant and highly active isomer that exemplifies the therapeutic potential of targeting this pathway.

The Enzymology of 11,12-EET Formation and Degradation

The synthesis and breakdown of 11,12-EET are controlled by a two-enzyme system, providing precise regulation of its signaling capacity.

Synthesis by CYP Epoxygenases

The formation of 11,12-EET from arachidonic acid is primarily catalyzed by members of the CYP2C and CYP2J subfamilies.[1][4][11]

-

CYP2C Isoforms (CYP2C8, CYP2C9): These are significantly expressed in the vascular endothelium and liver.[12][13] Studies using antisense oligonucleotides against CYP2C8 have demonstrated its critical role in endothelium-dependent hyperpolarization, a key mechanism of vasodilation mediated by EETs.[5]

-

CYP2J Isoforms (CYP2J2): Highly expressed in the heart, vascular smooth muscle, and endothelial cells, CYP2J2 is a major epoxygenase in cardiovascular tissues.[12][14] Overexpression of CYP2J2 has been shown to protect against cardiovascular diseases by increasing EET production.[1][15] While CYP epoxygenases can form all four EET regioisomers, 11,12-EET and 14,15-EET are often the predominant products.[4]

Metabolism by Soluble Epoxide Hydrolase (sEH)

The biological activity of 11,12-EET is primarily terminated through rapid hydrolysis by soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene.[4][6][16] This enzyme adds a water molecule across the epoxide ring to form the corresponding diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).[4][16] 11,12-DHET exhibits dramatically reduced biological activity compared to its parent epoxide.[4] This metabolic inactivation makes sEH a critical control point; its inhibition is a major therapeutic strategy to elevate and prolong the beneficial effects of endogenous 11,12-EET.[7][17]

Caption: Synthesis and metabolic pathway of 11,12-EET.

Biological Roles and Core Signaling Pathways of 11,12-EET

11,12-EET exerts pleiotropic effects by modulating several key signaling cascades, often initiated through a putative G-protein coupled receptor (GPCR).

Vasodilation and Cardiovascular Homeostasis

11,12-EET is a potent vasodilator and is considered an Endothelium-Derived Hyperpolarizing Factor (EDHF).[18] It induces vascular smooth muscle relaxation primarily by activating large-conductance calcium-activated potassium (BKCa) channels.[19][20] This leads to potassium efflux, membrane hyperpolarization, closure of voltage-gated calcium channels, and subsequent smooth muscle relaxation.[18][19] Evidence suggests this process is mediated by a Gs protein-coupled receptor, leading to the activation of Protein Kinase A (PKA).[14][19][21]

Anti-Inflammatory Effects

A cornerstone of 11,12-EET's therapeutic potential is its robust anti-inflammatory activity. It potently inhibits the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][22] 11,12-EET prevents the degradation of IκBα, the inhibitory subunit of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes like VCAM-1, ICAM-1, and various cytokines.[1][22] This action reduces leukocyte-endothelial adhesion, a critical step in the inflammatory cascade.[1]

Angiogenesis and Neovasculogenesis

11,12-EET promotes the formation of new blood vessels. In human endothelial progenitor cells, 11,12-EET induces neovasculogenesis by activating the PI3K/Akt/eNOS signaling pathway.[15][23] This cascade leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), increasing nitric oxide production and promoting cell migration, proliferation, and tube formation.[15][23]

Pathophysiological Roles

-

Cancer: The role of EETs in cancer is complex. While they promote angiogenesis, which can support tumor growth, some studies suggest they can also activate PPARα, which has anti-proliferative effects.[8] The balance of CYP epoxygenase and sEH expression appears to be critical in cancer progression.[13]

-

Pulmonary Fibrosis: In lung tissues from patients with idiopathic pulmonary fibrosis (IPF), levels of 11,12-EET are significantly lower than in healthy controls.[24] Administration of 11,12-EET or sEH inhibitors can alleviate fibrosis by inhibiting TGF-β1-induced profibrotic signaling.[24]

Caption: Core signaling pathways activated by 11,12-EET.

Methodologies for Investigation

Studying the CYP-EET pathway requires robust and sensitive analytical techniques. The choice of methodology is driven by the need to accurately quantify these low-abundance, labile lipid mediators in complex biological matrices.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the simultaneous quantification of EETs and their DHET metabolites.[16][25][26][27] Its high sensitivity and specificity allow for reliable measurement in plasma, tissues, and cell culture media.

Experimental Protocol: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis

-

Causality: The primary challenge is isolating the low-nanomolar concentrations of EETs from an overwhelming background of other lipids. SPE is employed to selectively retain the analytes of interest while washing away interfering substances, thereby concentrating the sample and improving the signal-to-noise ratio for MS detection. A C18 sorbent is chosen for its affinity for hydrophobic molecules like EETs.

-

Step-by-Step Methodology:

-

Sample Preparation: To 1 mL of plasma or cell culture supernatant, add an antioxidant (e.g., BHT) and a deuterated internal standard mix (e.g., 11,12-EET-d8, 11,12-DHET-d11). The internal standards are critical for correcting for analyte loss during extraction and for variations in instrument response.

-

Acidification: Acidify the sample to pH ~3.5 with acetic acid. This protonates the carboxylic acid group on the EETs, making them less polar and enhancing their retention on the C18 SPE cartridge.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg) by sequentially passing methanol (2 mL) followed by water (2 mL).

-

Sample Loading: Load the acidified sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with 2 mL of 10% methanol in water to remove salts and polar interferences.[16]

-

Elution: Elute the analytes with 2 mL of ethyl acetate or methanol.[16]

-

Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.

-

LC-MS/MS Analysis: Inject the sample onto a C18 analytical column. Use a gradient elution with a mobile phase consisting of water and acetonitrile/methanol, both containing a small amount of formic or acetic acid to aid in ionization. Detection is performed on a triple quadrupole mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).

-

Table 1: Representative LC-MS/MS Parameters for 11,12-EET Analysis

| Parameter | Value | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Negative | The carboxyl group on EETs is readily deprotonated, forming a stable [M-H]⁻ ion. |

| Precursor Ion (Q1) | m/z 319.2 | Corresponds to the [M-H]⁻ of 11,12-EET (C20H32O3). |

| Product Ion (Q3) | m/z 167.1 | A characteristic fragment ion resulting from collision-induced dissociation. |

| Collision Energy | Instrument Dependent | Optimized to maximize the intensity of the specific product ion. |

| Dwell Time | 50-100 ms | Balances sensitivity with the number of data points across the chromatographic peak. |

Note: These values are illustrative and require optimization for specific instruments and methods.[25][26]

Caption: Experimental workflow for LC-MS/MS analysis of 11,12-EET.

In Vitro Assays of Epoxygenase Activity

-

Causality: To directly measure the enzymatic production of 11,12-EET and assess the impact of inhibitors or genetic modifications, in vitro assays using recombinant enzymes or cell models are essential. This approach isolates the epoxygenase activity from other complex biological variables.

-

Protocol: Recombinant Human CYP2J2 Assay

-

Reaction Mixture: In a microcentrifuge tube, prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Enzyme & Substrate: Add recombinant human CYP2J2/CPR microsomes, an NADPH-generating system (e.g., glucose-6-phosphate, G6P-dehydrogenase, NADP+), and arachidonic acid (e.g., 10 µM).

-

Incubation: Incubate at 37°C for a defined period (e.g., 30 minutes).

-

Quenching: Stop the reaction by adding a solvent like acetonitrile or by acidification, which denatures the enzyme.

-

Analysis: Centrifuge to pellet the protein, and analyze the supernatant for 11,12-EET formation using the LC-MS/MS protocol described above.

-

Therapeutic Implications: Targeting sEH

Given the beneficial, yet transient, nature of 11,12-EET, pharmacologically inhibiting its degradation is a highly attractive therapeutic strategy.[17] Soluble epoxide hydrolase inhibitors (sEHIs) prevent the conversion of EETs to DHETs, thereby increasing the levels and duration of action of endogenous EETs.[4][7] Numerous potent and selective sEHIs have been developed and have shown remarkable efficacy in preclinical models of hypertension, inflammation, cardiovascular disease, and pain.[7][17] This approach offers the advantage of amplifying a natural homeostatic pathway rather than introducing a synthetic agonist.

Conclusion and Future Perspectives

The formation of 11,12-EET by CYP epoxygenases represents a critical signaling axis with profound implications for health and disease. Its roles as a vasodilator, anti-inflammatory mediator, and pro-angiogenic factor underscore its importance in maintaining vascular homeostasis. The detailed methodologies presented herein provide a framework for researchers to accurately probe this pathway. The continued development of sEH inhibitors as a therapeutic strategy holds immense promise for treating a wide range of human diseases. Future research will focus on identifying the specific EET receptors, further elucidating the downstream signaling networks, and translating the wealth of preclinical data on sEH inhibition into clinical success.

References

- Title: Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis Source: NIH URL:[Link]

- Title: The role of epoxyeicosatrienoic acids in the cardiovascular system Source: PMC - PubMed Central URL:[Link]

- Title: Functional Implications of a Newly Characterized Pathway of 11,12-Epoxyeicosatrienoic Acid Metabolism in Arterial Smooth Muscle Source: AHA Journals URL:[Link]

- Title: Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology Source: PMC - NIH URL:[Link]

- Title: Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health Source: PMC - NIH URL:[Link]

- Title: Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System Source: PubMed URL:[Link]

- Title: The Metabolism of Epoxyeicosatrienoic Acids by Soluble Epoxide Hydrolase Is Protective against the Development of Vascular Calcific

- Title: Soluble epoxide hydrolase: A potential target for metabolic diseases Source: PubMed URL:[Link]

- Title: The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein Source: NIH URL:[Link]

- Title: EET homologs potently dilate coronary microvessels and activate BK Ca channels Source: American Physiological Society URL:[Link]

- Title: Neovasculogenic effect of this compound involves the Akt/eNOS signaling pathways in human endothelial progenitor cells Source: NIH URL:[Link]

- Title: Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System Source: J-Stage URL:[Link]

- Title: LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide Source: PubMed URL:[Link]

- Title: Neovasculogenic effect of this compound involves the Akt/eNOS signaling pathways in human endothelial progenitor cells Source: BioMedicine URL:[Link]

- Title: LC–MS/MS analysis for EETs (8, 9–, 11, 12–, and 14, 15–) and DHETs (8,...)

- Title: Action of epoxyeicosatrienoic acids on cellular function Source: American Physiological Society URL:[Link]

- Title: CYP450 Epoxygenase Metabolites, Epoxyeicosatrienoic Acids, as Novel Anti-Inflammatory Medi

- Title: Arachidonic acid cytochrome P450 epoxygenase p

- Title: EET signaling in cancer Source: PMC - PubMed Central - NIH URL:[Link]

- Title: Arachidonic acid cytochrome P450 epoxygenase pathway Source: ResearchG

- Title: Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids Source: PubMed Central URL:[Link]

- Title: Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis Source: PMC - NIH URL:[Link]

- Title: Vascular Pharmacology of Epoxyeicosatrienoic Acids Source: PMC - NIH URL:[Link]

- Title: Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids Source: PMC - NIH URL:[Link]

- Title: Epoxygenase Source: Wikipedia URL:[Link]

- Title: Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer Source: PMC - PubMed Central URL:[Link]

- Title: Synthesis and metabolism of 11,12-EET.

- Title: The arachidonic acid metabolite this compound alleviates pulmonary fibrosis Source: PMC - NIH URL:[Link]

- Title: Epoxyeicosatrienoic Acids and Endothelium-Dependent Responses Source: PMC - NIH URL:[Link]

- Title: Afferent Arteriolar Dilation to 11,12-EET Analogs Involves PP2A Activity and Ca2+-Activ

- Title: 11,12 Epoxyeicosatrienoic Acid Rescues Deteriorated Wound Healing in Diabetes Source: MDPI URL:[Link]

- Title: Epoxyeicosatrienoic acid (11,12 EET) reduces excitability and excitatory transmission in the hippocampus Source: University of Texas Southwestern Medical Center URL:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Metabolism of Epoxyeicosatrienoic Acids by Soluble Epoxide Hydrolase Is Protective against the Development of Vascular Calcification - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EET signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cytochrome P450 Epoxygenase Metabolism of Arachidonic Acid Inhibits Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Epoxygenase - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Anti-Inflammatory Effects of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Elevated 14,15- epoxyeicosatrienoic acid by increasing of cytochrome P450 2C8, 2C9 and 2J2 and decreasing of soluble epoxide hydrolase associated with aggressiveness of human breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The role of epoxyeicosatrienoic acids in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Neovasculogenic effect of this compound involves the Akt/eNOS signaling pathways in human endothelial progenitor cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Soluble epoxide hydrolase: A potential target for metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. The Biological Actions of this compound in Endothelial Cells Are Specific to the R/S-Enantiomer and Require the Gs Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Vascular Pharmacology of Epoxyeicosatrienoic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Putative receptors and signaling pathways responsible for the biological actions of epoxyeicosatrienoic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 22. journals.physiology.org [journals.physiology.org]

- 23. "Neovasculogenic effects of 11,12-EET" by Hung-Chang Hung, Jia-Ning Syu et al. [biomedicinej.com]

- 24. The arachidonic acid metabolite this compound alleviates pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Simultaneous Determination Method of Epoxyeicosatrienoic Acids and Dihydroxyeicosatrienoic Acids by LC-MS/MS System [jstage.jst.go.jp]

- 27. LC-MS/MS Analysis of the Epoxides and Diols Derived from the Endocannabinoid Arachidonoyl Ethanolamide - PubMed [pubmed.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to the Soluble Epoxide Hydrolase-Mediated Metabolism of 11,12-EET

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Situating 11,12-EET Metabolism in the Broader Arachidonic Acid Cascade

The metabolism of arachidonic acid (AA) is a cornerstone of cellular signaling, branching into three major enzymatic pathways: the cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP450) pathways.[1][2] While the COX and LOX pathways, producing prostaglandins and leukotrienes respectively, are well-established therapeutic targets, the CYP450 pathway presents a more recently explored frontier for drug development.[3]

Within this third branch, CYP epoxygenases convert AA into four regioisomeric epoxyeicosatrienoic acids (EETs): 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[3][4] These lipid mediators are potent signaling molecules, acting as autocrine and paracrine effectors, particularly in the cardiovascular and renal systems.[4][5][6] EETs exert a range of beneficial effects, including vasodilation, anti-inflammation, angiogenesis, and protection against ischemic injury.[4][7][8]

The biological activity of EETs is tightly regulated by their metabolic conversion to corresponding dihydroxyeicosatrienoic acids (DHETs).[5][6] This critical hydrolysis step is catalyzed by the enzyme soluble epoxide hydrolase (sEH), a ubiquitously expressed cytosolic enzyme encoded by the EPHX2 gene.[9] The conversion of the epoxide 11,12-EET to its diol form, 11,12-DHET, serves as a primary mechanism for terminating its signaling functions. Understanding this metabolic switch is fundamental for researchers aiming to harness the therapeutic potential of EETs.

Section 1: The Biochemical Conversion of 11,12-EET to 11,12-DHET

The core function of soluble epoxide hydrolase is the addition of a water molecule across an epoxide ring, yielding a vicinal diol.[10] This reaction effectively inactivates the EET molecule. sEH is composed of two distinct domains, but it is the C-terminal hydrolase domain that is responsible for this catalytic activity.

The hydrolysis of 11,12-EET proceeds via a nucleophilic attack by an aspartate residue (Asp335 in human sEH) on one of the epoxide carbons, forming a covalent alkyl-enzyme intermediate. A subsequent nucleophilic attack by a water molecule, activated by other residues in the active site (His524 and Asp496), resolves this intermediate, releasing the 11,12-DHET product and regenerating the enzyme.

While sEH metabolizes several EET regioisomers, it shows substrate preference. 14,15-EET is generally the preferred substrate, though 11,12-EET and 8,9-EET are also excellent substrates.[11][12] In contrast, 5,6-EET is a poor substrate for sEH.[12][13]

Caption: The CYP450 epoxygenase pathway of arachidonic acid metabolism.

Section 2: Biological Ramifications of the EET-to-DHET Conversion

The hydrolysis of 11,12-EET to 11,12-DHET is widely regarded as a bioinactivation step.[8] Many of the beneficial actions of EETs, such as vasodilation and anti-inflammatory effects, are significantly diminished or completely lost upon their conversion to DHETs.[5][7][14] For instance, in rat renal arterioles, 11,12-EET induces relaxation, whereas 11,12-DHET has no effect.[15] This attenuation of activity is the primary rationale for targeting sEH for therapeutic intervention.

However, the assertion that DHETs are entirely inactive metabolites is an oversimplification. Several studies have demonstrated that 11,12-DHET and other DHET regioisomers can possess biological activity, sometimes comparable to their parent EETs. For example, both 11,12-EET and 11,12-DHET were shown to produce nearly identical relaxation of porcine coronary artery rings.[16][17] While the physiological relevance of these DHET-specific effects remains under investigation, it is a critical consideration for drug development professionals.[18][19]

In pathophysiology, particularly in cardiovascular diseases like hypertension, increased sEH expression and activity have been observed.[11][20] This leads to a higher rate of EET hydrolysis, elevated DHET levels, and a reduction in the protective effects of EETs, contributing to endothelial dysfunction and inflammation.[21][22][23] Therefore, the ratio of EETs to DHETs can serve as a valuable biomarker for sEH activity and cardiovascular health.

Section 3: Therapeutic Strategy: Inhibition of Soluble Epoxide Hydrolase

Given that sEH-mediated hydrolysis terminates the beneficial effects of EETs, inhibiting this enzyme has emerged as a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and cardiovascular disease.[9][24][25] Soluble epoxide hydrolase inhibitors (sEHIs) block the catalytic activity of the enzyme, thereby preventing the degradation of EETs.[8] This action increases the endogenous concentrations of EETs, prolonging and enhancing their protective functions.[8][25]

Numerous potent and selective sEHIs have been developed, many of which are urea- or amide-based compounds that effectively mimic the transition state of the hydrolysis reaction.[9][26] These inhibitors have demonstrated robust efficacy in preclinical models of disease and some have advanced to clinical trials.[9][24]

Sources

- 1. Epoxygenase - Wikipedia [en.wikipedia.org]

- 2. A sensitive and improved throughput UPLC-MS/MS quantitation method of total cytochrome P450 mediated arachidonic acid metabolites that can separate regio-isomers and cis/trans-EETs from human plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Action of epoxyeicosatrienoic acids on cellular function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Soluble Epoxide Hydrolase as a Therapeutic Target for Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Arachidonic acid cytochrome P450 epoxygenase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Soluble epoxide hydrolase regulates hydrolysis of vasoactive epoxyeicosatrienoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Epoxides and Soluble Epoxide Hydrolase in Cardiovascular Physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. agilent.com [agilent.com]

- 15. 11,12,20-Trihydroxy-eicosa-8(Z)-enoic acid: a selective inhibitor of 11,12-EET-induced relaxations of bovine coronary and rat mesenteric arteries - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. Functional implications of a newly characterized pathway of 11,12-epoxyeicosatrienoic acid metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. journals.physiology.org [journals.physiology.org]

- 19. Epoxyeicosatrienoic acid - Wikipedia [en.wikipedia.org]

- 20. ahajournals.org [ahajournals.org]

- 21. Frontiers | The involvement of soluble epoxide hydrolase in the development of cardiovascular diseases through epoxyeicosatrienoic acids [frontiersin.org]

- 22. Epoxylipids and Soluble Epoxide Hydrolase in Heart Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bhf.org.uk [bhf.org.uk]

- 24. frontiersin.org [frontiersin.org]

- 25. Soluble epoxide hydrolase inhibitors and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

11,12-EET as an Endothelium-Derived Hyperpolarizing Factor (EDHF): A Technical Guide for Researchers

This guide provides an in-depth exploration of 11,12-epoxyeicosatrienoic acid (11,12-EET) as a critical Endothelium-Derived Hyperpolarizing Factor (EDHF). It is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis, mechanism of action, and physiological significance of 11,12-EET in vascular regulation. This document delves into the causality behind experimental choices and provides detailed protocols for key assays, ensuring scientific integrity and practical applicability.

Introduction: The Elusive EDHF and the Rise of 11,12-EET

Endothelium-dependent vasodilation is a cornerstone of cardiovascular health, primarily mediated by nitric oxide (NO) and prostacyclin. However, a third pathway, attributed to an Endothelium-Derived Hyperpolarizing Factor (EDHF), plays a crucial role, particularly in smaller resistance arteries where its contribution becomes more pronounced.[1][2] For years, the precise identity of EDHF remained elusive, with several candidates proposed. Compelling evidence now points towards epoxyeicosatrienoic acids (EETs), specifically 11,12-EET, as a key player in this signaling cascade in many vascular beds.[1][3][4]

This guide will illuminate the critical role of 11,12-EET, from its enzymatic birth in the endothelium to its ultimate effect on vascular smooth muscle tone. We will explore the experimental evidence that has solidified its position as a major EDHF and discuss its potential as a therapeutic target for cardiovascular diseases.

Part 1: The Life Cycle of 11,12-EET: From Synthesis to Inactivation

The biological activity of 11,12-EET is tightly regulated by its synthesis and subsequent metabolic degradation. Understanding this lifecycle is fundamental to appreciating its physiological function.

Biosynthesis: The Role of Cytochrome P450 Epoxygenases

11,12-EET is an eicosanoid, a signaling molecule derived from the 20-carbon polyunsaturated fatty acid, arachidonic acid. Its synthesis is catalyzed by a specific family of enzymes, the cytochrome P450 (CYP) epoxygenases.[5][6]

-

Key Enzymes: In the vascular endothelium, the primary CYP epoxygenases responsible for EET production are members of the CYP2C and CYP2J subfamilies.[5][7][8] Specifically, CYP2C8, CYP2C9, and CYP2J2 are highly expressed in endothelial cells and actively metabolize arachidonic acid to its various EET regioisomers.[7][9]

-

Substrate and Product: Arachidonic acid, liberated from the cell membrane by phospholipases, serves as the substrate. The epoxygenase reaction introduces an epoxide group across one of the four double bonds of arachidonic acid, resulting in four possible regioisomers: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET.[6][10] While all regioisomers exhibit some vasoactive properties, 11,12-EET and 14,15-EET are often the predominant forms produced by the endothelium and are potent vasodilators.[11][12]

Metabolic Inactivation: The Soluble Epoxide Hydrolase (sEH) Pathway

The potent signaling actions of 11,12-EET are terminated through enzymatic degradation. The primary enzyme responsible for this inactivation is the soluble epoxide hydrolase (sEH).[7][13]

-

Mechanism of Inactivation: sEH catalyzes the hydrolysis of the epoxide group of 11,12-EET, converting it to its corresponding diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET).[13][14][15] Generally, 11,12-DHET is considered to be less biologically active than its parent EET, although some studies suggest it may retain some vasoactive properties.[16][17]

-

Therapeutic Implications: The sEH enzyme has emerged as a significant therapeutic target. Inhibition of sEH activity prevents the degradation of EETs, thereby increasing their bioavailability and potentiating their beneficial effects, including vasodilation and anti-inflammatory actions.[13][14][18]

Diagram: Biosynthesis and Metabolism of 11,12-EET

Caption: Lifecycle of 11,12-EET from synthesis to degradation.

Part 2: Mechanism of Action: How 11,12-EET Induces Vasodilation

The vasodilatory effect of 11,12-EET is a direct consequence of its ability to hyperpolarize vascular smooth muscle cells (VSMCs). This hyperpolarization makes it more difficult for the cell to reach the threshold for depolarization-induced calcium influx, leading to muscle relaxation.

The Central Role of the Large-Conductance Ca2+-Activated K+ (BKCa) Channel

The primary target of 11,12-EET in VSMCs is the large-conductance Ca2+-activated K+ (BKCa) channel.[1][19][20]

-

Channel Activation: 11,12-EET increases the open-state probability of BKCa channels.[19][20][21] This allows for an efflux of potassium ions (K+) from the cell, down its electrochemical gradient.

-

Hyperpolarization: The outward movement of positively charged K+ ions results in a more negative membrane potential, a state known as hyperpolarization.[20]

-

Vasorelaxation: Hyperpolarization closes voltage-gated Ca2+ channels, reducing the influx of Ca2+ into the VSMC. The resulting decrease in intracellular Ca2+ concentration leads to relaxation of the contractile machinery and, consequently, vasodilation.

The Gsα-Protein Coupled Signaling Cascade

The activation of BKCa channels by 11,12-EET is not a direct interaction. Instead, it is mediated by a G-protein coupled signaling pathway.

-

G-Protein Involvement: Studies have shown that the effect of 11,12-EET on BKCa channels is dependent on the presence of GTP and is blocked by inhibitors of G-proteins.[19][22]

-

Specificity for Gsα: Further investigations have identified the specific G-protein subunit involved as Gsα. Antibodies against Gsα block the 11,12-EET-induced activation of BKCa channels, while antibodies against other G-protein subunits have no effect.[19][22] This suggests that 11,12-EET may bind to a yet-to-be-fully-characterized Gsα-coupled receptor on the surface of VSMCs.[3]

Diagram: 11,12-EET Signaling Pathway in Vascular Smooth Muscle

Caption: 11,12-EET signaling cascade leading to vasorelaxation.

Part 3: Experimental Evidence and Methodologies

The identification of 11,12-EET as an EDHF is supported by a robust body of experimental evidence. This section outlines the key experimental approaches and provides detailed protocols for their implementation.

Vascular Reactivity Studies

These experiments are crucial for demonstrating the vasoactive properties of 11,12-EET and its role in endothelium-dependent relaxation.

Experimental Rationale: To satisfy the criteria for an EDHF, a substance must:

-

Be produced by the endothelium.

-

Cause vasorelaxation that is independent of NO and prostaglandins.

-

Induce hyperpolarization of vascular smooth muscle.

-

Its effects should be mimicked by the exogenous application of the substance.

-

Inhibition of its synthesis should attenuate endothelium-dependent relaxation.[4]

Protocol: Isometric Tension Measurement in Isolated Arterial Rings

This protocol allows for the quantitative assessment of vasorelaxation in response to various stimuli.

-

Vessel Preparation:

-

Isolate a segment of a resistance artery (e.g., coronary, mesenteric) and place it in ice-cold Krebs-Henseleit buffer.

-

Carefully clean the vessel of surrounding adipose and connective tissue under a dissecting microscope.

-

Cut the vessel into 2-3 mm rings. For some experiments, the endothelium can be mechanically removed by gently rubbing the luminal surface.

-

-

Mounting:

-

Mount the arterial rings on two stainless steel wires in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

One wire is fixed, and the other is connected to an isometric force transducer.

-

-

Equilibration and Pre-contraction:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension (e.g., 1-2 g, depending on the vessel).

-

Induce a stable contraction with a vasoconstrictor such as U46619 (a thromboxane A2 mimetic) or phenylephrine.

-

-

Experimental Protocol:

-

Once a stable contraction is achieved, construct cumulative concentration-response curves to an endothelium-dependent vasodilator (e.g., acetylcholine, bradykinin) in the presence of inhibitors of NO synthase (e.g., L-NAME) and cyclooxygenase (e.g., indomethacin).

-

In separate experiments, assess the concentration-dependent relaxation to exogenous 11,12-EET.

-

To demonstrate the role of CYP epoxygenases, pre-incubate the vessels with an inhibitor such as miconazole or SKF-525A before adding the endothelium-dependent vasodilator.[20]

-

To confirm the involvement of BKCa channels, pre-incubate with a selective blocker like iberiotoxin.[3]

-

-

Data Analysis:

-

Express relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.

-

Calculate EC50 values to compare the potency of different agents.

-

Quantification of 11,12-EET Production

Directly measuring the production and release of 11,12-EET from endothelial cells or vascular tissue is essential to confirm its role as an endogenous mediator.

Method of Choice: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of eicosanoids due to its ability to separate and identify molecules based on their mass-to-charge ratio.[23][24][25]

Protocol: LC-MS/MS Quantification of EETs in Biological Samples

-

Sample Collection and Preparation:

-

Collect biological samples (e.g., cell culture supernatant, plasma, tissue homogenates) and immediately add an antioxidant (e.g., butylated hydroxytoluene) and a cocktail of enzyme inhibitors to prevent ex vivo eicosanoid formation.

-

Spike the sample with a known amount of a deuterated internal standard (e.g., 11,12-EET-d8) to account for sample loss during extraction and ionization variability.

-

-

Lipid Extraction:

-

Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the lipid fraction containing the EETs from the aqueous sample matrix.[24]

-

-

Chromatographic Separation:

-

Inject the extracted sample onto a reverse-phase C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol) to separate the different EET regioisomers and their diols.

-

-

Mass Spectrometric Detection:

-

Ionize the eluting compounds using an electrospray ionization (ESI) source in negative ion mode.

-

Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves selecting the precursor ion (the deprotonated molecule [M-H]-) in the first quadrupole, fragmenting it in the second quadrupole, and detecting a specific product ion in the third quadrupole. This provides high specificity.

-

-

Quantification:

-

Generate a standard curve using known concentrations of authentic 11,12-EET.

-

Quantify the amount of 11,12-EET in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

-

Table 1: Quantitative Data on EET Vasoactivity

| Compound | EC50 for Vasorelaxation (Bovine Coronary Artery) | Reference |

| 14,15-EET | 1 x 10⁻⁶ mol/L | [20] |

| 11,12-EET | 1 x 10⁻⁶ mol/L | [20] |

| 8,9-EET | 1 x 10⁻⁶ mol/L | [20] |

| 5,6-EET | 1 x 10⁻⁶ mol/L | [20] |

Electrophysiological Studies

Patch-clamp electrophysiology is a powerful technique to directly measure the activity of ion channels in the cell membrane and is essential for elucidating the molecular mechanism of 11,12-EET's action.[26]

Protocol: Patch-Clamp Analysis of BKCa Channel Activity

-

Cell Preparation:

-

Isolate vascular smooth muscle cells from arteries by enzymatic digestion.

-

-

Patch-Clamp Recording:

-

Use a glass micropipette with a tip diameter of ~1 µm to form a high-resistance seal with the cell membrane (a "gigaseal").

-

Cell-attached configuration: The cell membrane patch remains attached to the cell. This allows for the study of channel activity in a more physiological context. Apply 11,12-EET to the bath solution to observe its effect on the channels within the patch.

-

Inside-out configuration: After forming a gigaseal, the pipette is pulled away from the cell, excising the membrane patch with the intracellular side facing the bath solution. This allows for direct application of substances to the intracellular face of the channel. This configuration is used to test the requirement for intracellular messengers like GTP.[22]

-

-

Data Acquisition and Analysis:

-

Record the single-channel currents flowing through the BKCa channels.

-

Analyze the data to determine the open-state probability (Po), which is a measure of the fraction of time the channel is open. An increase in Po indicates channel activation.

-

Diagram: Experimental Workflow for Investigating 11,12-EET as an EDHF

Caption: Workflow for validating 11,12-EET as an EDHF.

Part 4: Therapeutic Potential and Future Directions

The crucial role of 11,12-EET in promoting vasodilation and its anti-inflammatory properties make it and its metabolic pathway attractive targets for the treatment of cardiovascular diseases.

-

Hypertension: By promoting vasodilation, strategies that increase 11,12-EET levels, such as sEH inhibition, have shown promise in animal models of hypertension.[14]

-

Ischemic Diseases: The vasodilatory effects of 11,12-EET could be beneficial in conditions characterized by reduced blood flow, such as coronary artery disease and ischemic stroke.

-

Inflammation: 11,12-EET has demonstrated anti-inflammatory effects, suggesting its potential in treating inflammatory vascular diseases like atherosclerosis.[10][27]

-

Wound Healing: Recent studies have shown that 11,12-EET can improve wound healing, particularly in diabetic models, by enhancing neoangiogenesis.[28]

Future research will likely focus on the development of stable EET analogs and highly specific sEH inhibitors for clinical use. Furthermore, a deeper understanding of the putative EET receptor and its downstream signaling partners will open new avenues for therapeutic intervention.

Conclusion

11,12-EET has firmly established itself as a key Endothelium-Derived Hyperpolarizing Factor in numerous vascular beds. Its synthesis by endothelial CYP epoxygenases and its action on vascular smooth muscle BKCa channels via a Gsα-dependent mechanism represent a critical pathway for the regulation of vascular tone. The detailed experimental methodologies provided in this guide offer a framework for researchers to further investigate the physiological and pathophysiological roles of this important signaling molecule and to explore its therapeutic potential in cardiovascular medicine.

References

- Félétou, M., & Vanhoutte, P. M. (2006). Endothelium-derived hyperpolarizing factor: where are we now?. Arteriosclerosis, thrombosis, and vascular biology, 26(6), 1215-1225. [Link]

- El-Sherbeni, A. A., & El-Kadi, A. O. (2014). The role of cytochrome P450 epoxygenases and their metabolites, the epoxyeicosatrienoic acids, in cardiovascular diseases. Journal of physiology and pharmacology, 65(5), 593-607. [Link]

- Fleming, I. (2001). Cytochrome P450 and vascular homeostasis.

- Li, P. L., & Campbell, W. B. (1997). Epoxyeicosatrienoic acids activate K+ channels in coronary smooth muscle through a guanine nucleotide binding protein.

- Fisslthaler, B., Popp, R., Kiss, L., Potente, M., Harder, D. R., Fleming, I., & Busse, R. (1999). Cytochrome P450 2C is an EDHF synthase in coronary arteries.

- Campbell, W. B., Gebremedhin, D., Pratt, P. F., & Harder, D. R. (1996). Identification of epoxyeicosatrienoic acids as endothelium-derived hyperpolarizing factors.

- Fang, X., Weintraub, N. L., VanRollins, M., & Spector, A. A. (1999). Functional implications of a newly characterized pathway of 11, 12-epoxyeicosatrienoic acid metabolism in arterial smooth muscle.

- Harder, D. R., Gebremedhin, D., Narayanan, J., Jefcoat, C., Falck, J. R., Campbell, W. B., & Roman, R. (1994). Mechanism of action of cerebral epoxyeicosatrienoic acids on cerebral arterial smooth muscle. American Journal of Physiology-Heart and Circulatory Physiology, 266(5), H2098-H2107. [Link]

- Imig, J. D. (2012). Epoxides and soluble epoxide hydrolase in cardiovascular physiology. Physiological reviews, 92(1), 101-130. [Link]

- Larsen, B. T., Gutterman, D. D., & Miura, H. (2006). Endothelium-derived hyperpolarizing factor in human internal mammary artery is 11, 12-epoxyeicosatrienoic acid and causes relaxation by activating smooth muscle BKCa channels.

- Not referenced in the text.

- Edin, M. L., Wang, Z., Bradbury, J. A., Graves, J. P., Lih, F. B., DeGraff, L. M., ... & Zeldin, D. C. (2011). Endothelial-specific expression of cytochrome P450 2J2 prevents the development of hypertension. Hypertension, 58(4), 655-662. [Link]

- Not referenced in the text.

- Zeldin, D. C., Kobayashi, J., Falck, J. R., Winder, B. S., Hammock, B. D., Snapper, J. R., & Capdevila, J. H. (1993). Regio-and enantiofacial selectivity of cytochrome P-450-catalyzed arachidonic acid epoxidation. Journal of Biological Chemistry, 268(9), 6402-6410. [Link]

- Harris, T. R., & Hammock, B. D. (2013). Soluble epoxide hydrolase: a new therapeutic target for cardiovascular and renal diseases. Current atherosclerosis reports, 15(12), 376. [Link]

- Not referenced in the text.

- Capdevila, J. H., Falck, J. R., & Harris, R. C. (2000). Cytochrome P450 and arachidonic acid bioactivation: molecular and functional properties of the arachidonate monooxygenase. Journal of lipid research, 41(2), 163-181. [Link]

- Wang, Y., Wang, M., Gu, J., Zhang, X., & Zhang, Q. (2005). A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue. Analytical biochemistry, 347(1), 125-136. [Link]

- Michaelis, U. R., Fisslthaler, B., Medhora, M., Harder, D., Fleming, I., & Busse, R. (2003). Cytochrome P450 2C9-induced endothelial cell proliferation involves induction of mitogen-activated protein (MAP) kinase phosphatase-1, inhibition of the c-Jun N-terminal kinase, and up-regulation of cyclin D1. Journal of Biological Chemistry, 278(21), 18895-18902. [Link]

- Lu, T., Zeldin, D. C., & Lee, H. C. (2001). 11, 12-Epoxyeicosatrienoic acid activates large-conductance Ca2+-activated K+ channels in coronary arterial smooth muscle cells via a Gs protein-mediated mechanism. Journal of Biological Chemistry, 276(49), 45609-45615. [Link]

- Archer, S. L., Gragasin, F. S., Wu, X., Wang, S., & Michelakis, E. D. (2003). Endothelium-derived hyperpolarizing factor in human internal mammary artery is 11, 12-epoxyeicosatrienoic acid and causes relaxation by activating smooth muscle BKCa channels.

- Not referenced in the text.

- Not referenced in the text.

- Spector, A. A., & Norris, A. W. (2007). Action of epoxyeicosatrienoic acids on cellular function. American Journal of Physiology-Cell Physiology, 292(3), C996-C1012. [Link]

- Not referenced in the text.

- Not referenced in the text.

- Theken, K. N., Schuck, R. N., & Lee, C. R. (2016). A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation.

- Fang, X., Moore, S. A., Stoll, L. L., Rich, G., Kaduce, T. L., Weintraub, N. L., & Spector, A. A. (1998). 11, 12-dihydroxyeicosatrienoic acid is a potent vasodilator of porcine coronary arteries. American Journal of Physiology-Heart and Circulatory Physiology, 275(6), H2134-H2141. [Link]

- Not referenced in the text.

- Not referenced in the text.

- Not referenced in the text.

- Not referenced in the text.

- Not referenced in the text.

- Rosolowsky, M., Campbell, W. B., & Falck, J. R. (1990). Synthesis of hydroxyeicosatetraenoic (HETEs) and epoxyeicosatrienoic acids (EETs) by cultured bovine coronary artery endothelial cells. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1044(1), 67-73. [Link]

- Lu, S., Zhang, Y., Kalinoski, A. L., Zhang, Y., Wang, L., Wu, H., ... & Wang, D. W. (2018). 11, 12 epoxyeicosatrienoic acid rescues deteriorated wound healing in diabetes. International journal of molecular sciences, 19(11), 3591. [Link]

- Not referenced in the text.

- Yang, J., Eiserich, J. P., Cross, C. E., & Hammock, B. D. (2009). Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF.

- Brandes, R. P., Behra, M., & Busse, R. (2000). An endothelium-derived hyperpolarizing factor-like factor moderates myogenic constriction of mesenteric resistance arteries in the absence of endothelial nitric oxide synthase-derived nitric oxide. Hypertension, 36(4), 600-604. [Link]

- Not referenced in the text.

- Zhang, G., Panigrahy, D., Mahakian, L. M., Yang, J., Liu, J. Y., Stephen Lee, K. S., ... & Hammock, B. D. (2012). Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis. Cancer metastasis reviews, 31(3-4), 563-577. [Link]

Sources

- 1. Endothelium-Derived Hyperpolarizing Factor and Vascular Function - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. ahajournals.org [ahajournals.org]

- 4. ahajournals.org [ahajournals.org]

- 5. Cytochrome P450 Epoxygenases Protect Endothelial Cells from Apoptosis Induced by Tumor Necrosis Factor-α via MAPK and PI3K/Akt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Arachidonic acid cytochrome P450 epoxygenase pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of the epoxygenase CYP2J2 in the endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Cytochrome P450 Epoxygenases in Retinal Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. Epoxyeicosatrienoic acids and soluble epoxide hydrolase: potential therapeutic targets for inflammation and its induced carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. Synthesis of hydroxyeicosatetraenoic (HETEs) and epoxyeicosatrienoic acids (EETs) by cultured bovine coronary artery endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Impact of Soluble Epoxide Hydrolase and Epoxyeicosanoids on Human Health - PMC [pmc.ncbi.nlm.nih.gov]

- 14. INHIBITION OF SOLUBLE EPOXIDE HYDROLASE DOES NOT PROTECT AGAINST ENDOTOXIN-MEDIATED HEPATIC INFLAMMATION - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Soluble Epoxide Hydrolase Deficiency or Inhibition Attenuates Diet-induced Endoplasmic Reticulum Stress in Liver and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ahajournals.org [ahajournals.org]

- 17. Functional implications of a newly characterized pathway of this compound metabolism in arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. ahajournals.org [ahajournals.org]

- 20. ahajournals.org [ahajournals.org]

- 21. Mechanism of action of cerebral epoxyeicosatrienoic acids on cerebral arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. ahajournals.org [ahajournals.org]

- 23. A liquid chromatography/mass spectrometric method for simultaneous analysis of arachidonic acid and its endogenous eicosanoid metabolites prostaglandins, dihydroxyeicosatrienoic acids, hydroxyeicosatetraenoic acids, and epoxyeicosatrienoic acids in rat brain tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 24. A sensitive LC-MS/MS method for the quantification of regioisomers of epoxyeicosatrienoic and dihydroxyeicosatrienoic acids in human plasma during endothelial stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. medchemexpress.com [medchemexpress.com]

- 28. mdpi.com [mdpi.com]

The Endogenous Anti-Inflammatory Modulator: A Technical Guide to the Actions of 11,12-Epoxyeicosatrienoic Acid

Foreword: Harnessing a Potent Endogenous Regulator for Therapeutic Innovation

For researchers, scientists, and drug development professionals navigating the complex landscape of inflammation, the identification of potent, endogenous regulatory pathways offers a paradigm shift in therapeutic design. Among the most promising of these is the cytochrome P450 epoxygenase pathway and its principal anti-inflammatory mediator, 11,12-Epoxyeicosatrienoic acid (11,12-EET). This technical guide provides a comprehensive exploration of the molecular mechanisms underpinning the anti-inflammatory properties of 11,12-EET, offering field-proven insights into its signaling cascades and detailed methodologies for its investigation. Our objective is to equip researchers with the foundational knowledge and practical protocols necessary to explore the therapeutic potential of this fascinating lipid signaling molecule.

Section 1: The Biology of 11,12-EET - An Endogenous Anti-Inflammatory Agent

11,12-EET is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases, primarily from the CYP2C and CYP2J families.[1][2] Unlike prostaglandins and leukotrienes, which are often pro-inflammatory, EETs, and particularly 11,12-EET, exert potent anti-inflammatory effects across a range of cell types and tissues.[2][3]

The biological activity of 11,12-EET is tightly regulated by its rapid hydrolysis into the less active diol, 11,12-dihydroxyeicosatrienoic acid (11,12-DHET), by the enzyme soluble epoxide hydrolase (sEH).[2][4] This enzymatic degradation makes sEH a critical control point and a key therapeutic target for augmenting the endogenous anti-inflammatory actions of 11,12-EET. Inhibition of sEH has been shown to have significant therapeutic promise in preclinical models of inflammatory diseases.[4][5][6][7]

Section 2: Core Anti-Inflammatory Mechanisms of 11,12-EET

The anti-inflammatory effects of 11,12-EET are multifaceted, primarily converging on the inhibition of the master inflammatory transcription factor, Nuclear Factor-kappa B (NF-κB), and the activation of the nuclear receptor, Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).

Inhibition of the NF-κB Signaling Pathway

NF-κB is a central regulator of the inflammatory response, controlling the expression of a vast array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. 11,12-EET has been demonstrated to be a potent inhibitor of NF-κB activation in various cell types, including endothelial cells and monocytes.[1][2][3]

The inhibitory action of 11,12-EET on the NF-κB pathway occurs upstream of the degradation of the inhibitory IκBα protein.[1] By preventing IκBα degradation, 11,12-EET sequesters the NF-κB p65/p50 dimer in the cytoplasm, thereby blocking its translocation to the nucleus and subsequent transcriptional activity.[1] This leads to a significant reduction in the expression of NF-κB target genes, such as Vascular Cell Adhesion Molecule-1 (VCAM-1) and E-selectin, which are critical for the recruitment of inflammatory cells to sites of inflammation.[3][8]

Diagram: 11,12-EET-Mediated Inhibition of NF-κB Signaling

Caption: 11,12-EET inhibits the IKK complex, preventing NF-κB activation.

Activation of PPARγ Signaling

PPARγ is a nuclear receptor that plays a crucial role in regulating lipid metabolism and inflammation. Activation of PPARγ generally leads to anti-inflammatory responses. 11,12-EET has been identified as an endogenous ligand and activator of PPARγ.[9][10][11][12]

The binding of 11,12-EET to PPARγ initiates a cascade of events that ultimately suppresses inflammatory gene expression. One of the key mechanisms is the transrepression of pro-inflammatory transcription factors, including NF-κB.[3] This provides a second, complementary mechanism by which 11,12-EET inhibits NF-κB-mediated inflammation. Furthermore, TGF-β can increase PPAR-γ protein expression, and preventing PPAR-γ activation has been shown to impair macrophage phagocytosis.[9] Interestingly, while 11,12-EET can activate PPAR-γ, it can also promote its proteasomal degradation, suggesting a complex regulatory feedback loop.[10]

Diagram: 11,12-EET-Mediated Activation of PPARγ

Caption: 11,12-EET activates PPARγ, leading to anti-inflammatory gene expression.

Section 3: Experimental Protocols for Studying the Anti-inflammatory Effects of 11,12-EET

The following protocols provide a framework for investigating the anti-inflammatory properties of 11,12-EET in vitro. These are generalized methods and should be optimized for specific cell types and experimental questions.

Cell Culture and Treatment

Objective: To prepare and treat a relevant cell culture model to study the effects of 11,12-EET on inflammation.

Commonly Used Cell Lines:

-

Human Umbilical Vein Endothelial Cells (HUVECs): A primary cell model for studying endothelial inflammation.

-

Human Aortic Endothelial Cells (HAECs): Relevant for cardiovascular inflammation studies.[8]

-

THP-1 or U937 cells (human monocytic cell lines): Can be differentiated into macrophage-like cells to study inflammation in immune cells.[1]

-

RAW 264.7 cells (murine macrophage-like cell line): A common model for studying macrophage activation and cytokine production.[3]

Protocol:

-

Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for protein/RNA analysis, 96-well plates for viability assays) at a density that allows them to reach 70-80% confluency at the time of treatment.

-

Pre-treatment (Optional but Recommended): For studies involving sEH inhibition, pre-treat cells with a specific sEH inhibitor (e.g., TPPU, AUDA) for 1-2 hours prior to 11,12-EET and inflammatory stimulus addition. This allows for the accumulation of endogenous EETs and enhances the effects of exogenously added 11,12-EET.

-

11,12-EET Treatment: Add 11,12-EET to the cell culture medium at the desired final concentration (typically in the nanomolar to low micromolar range). A dose-response experiment is recommended to determine the optimal concentration.

-

Inflammatory Stimulus: After a short pre-incubation with 11,12-EET (e.g., 30-60 minutes), add the inflammatory stimulus (e.g., TNF-α at 10 ng/mL, LPS at 100 ng/mL) to the culture medium.

-

Incubation: Incubate the cells for the desired time period. This will vary depending on the endpoint being measured (e.g., 4-6 hours for gene expression, 15-30 minutes for signaling protein phosphorylation, 24 hours for cytokine secretion).

-

Harvesting: At the end of the incubation period, harvest the cells or culture supernatant for downstream analysis.

Diagram: Experimental Workflow for In Vitro 11,12-EET Studies

Caption: A typical workflow for studying 11,12-EET's anti-inflammatory effects.

Measurement of Inflammatory Markers

Objective: To quantify the effect of 11,12-EET on the expression and secretion of key inflammatory mediators.

A. Adhesion Molecule Expression (e.g., VCAM-1, E-selectin) by Western Blotting:

-

Protein Extraction: Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate with a primary antibody specific for the adhesion molecule of interest (e.g., anti-VCAM-1, anti-E-selectin) overnight at 4°C.

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

B. Cytokine Secretion (e.g., TNF-α, IL-6) by ELISA:

-

Sample Collection: Collect the cell culture supernatant after treatment.

-

ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves:

-

Coating a 96-well plate with a capture antibody.

-

Adding the culture supernatants and standards to the wells.

-

Incubating with a detection antibody.

-

Adding a substrate to produce a colorimetric signal.

-

-

Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the cytokine concentration in the samples based on the standard curve.

Assessment of Signaling Pathway Activation

Objective: To determine the effect of 11,12-EET on the key signaling molecules involved in its anti-inflammatory action.

A. NF-κB Activation by Western Blotting for Phospho-IκBα and Nuclear Translocation of p65:

-

Phospho-IκBα:

-

Follow the Western blotting protocol as described in section 3.2.A.

-

Use a primary antibody specific for the phosphorylated form of IκBα.

-

Normalize the phospho-IκBα signal to total IκBα or a loading control. A decrease in phospho-IκBα with 11,12-EET treatment indicates inhibition of the IKK complex.

-

-

Nuclear Translocation of p65:

-

Perform subcellular fractionation to separate the cytoplasmic and nuclear fractions of the treated cells.

-

Perform Western blotting on both fractions.

-

Probe the membranes with an antibody against the p65 subunit of NF-κB.

-

A decrease in the nuclear p65 signal and a corresponding increase in the cytoplasmic signal with 11,12-EET treatment indicates inhibition of nuclear translocation. Use a nuclear marker (e.g., Lamin B1) and a cytoplasmic marker (e.g., GAPDH) to confirm the purity of the fractions.

-

B. PPARγ Activation by Reporter Gene Assay:

-

Transfection: Co-transfect cells with a PPARγ expression vector and a reporter plasmid containing a peroxisome proliferator response element (PPRE) upstream of a luciferase or other reporter gene.

-

Treatment: Treat the transfected cells with 11,12-EET and/or a known PPARγ agonist (e.g., rosiglitazone) as a positive control.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

Analysis: An increase in luciferase activity with 11,12-EET treatment indicates activation of PPARγ.

Section 4: Quantitative Data Summary

| Parameter | Effect of 11,12-EET | Typical Fold Change/Inhibition | Cell Type/Model | Reference |

| VCAM-1 Expression (TNF-α induced) | ↓ | 50-70% inhibition | HUVECs | [3] |

| E-selectin Expression (TNF-α induced) | ↓ | 40-60% inhibition | HUVECs | [3] |

| Monocyte Adhesion (TNF-α induced) | ↓ | Significant reduction | HAECs | [8] |

| NF-κB Reporter Activity | ↓ | Significant inhibition | HEK293, Endothelial cells | [1] |

| IκBα Degradation (TNF-α induced) | ↓ | Inhibition | Endothelial cells | [1] |

| TNF-α Secretion (LPS induced) | ↓ | ~40% inhibition | THP-1 cells | [1] |

| PPARγ Activity | ↑ | Dose-dependent increase | Various | [9][11] |

Section 5: Conclusion and Future Directions